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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing fluorescently-labeled C16-
Ceramide for various microscopy applications. This powerful tool enables the visualization and

investigation of critical cellular processes involving this bioactive sphingolipid.

Introduction to Fluorescently-Labeled C16-Ceramide
Ceramides, particularly C16-Ceramide, are integral components of cellular membranes and act

as critical signaling molecules in a myriad of biological processes, including apoptosis, cell

proliferation, and the formation of lipid rafts.[1][2] The use of C16-Ceramide tagged with a

fluorescent dye allows for its direct visualization within live or fixed cells, providing invaluable

insights into its subcellular localization, trafficking, and dynamic behavior.

A variety of fluorescent probes are available, with NBD (Nitrobenzoxadiazole) and BODIPY

(Boron-dipyrromethene) being the most common.[3][4] Newer generation dyes, such as

COUPY and ATTO, offer enhanced photostability and distinct spectral properties.[5][6] The

choice of fluorophore can influence the subcellular distribution of the ceramide analog, a critical

consideration for experimental design.[7]
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Key Applications
Visualizing the Golgi Apparatus
Fluorescently-labeled ceramides are extensively used as markers for the Golgi apparatus.[3][4]

[8][9] Upon entering the cell, these lipid analogs accumulate in the Golgi complex, where they

are metabolized into fluorescent sphingomyelin and glucosylceramide.[2][10] This specific

localization allows for the detailed morphological analysis of the Golgi in both living and fixed

cells.[8][9][11]

Investigating Ceramide-Induced Apoptosis
C16-Ceramide is a well-established mediator of apoptosis, or programmed cell death.[12][13]

[14][15][16] Increased levels of C16-Ceramide have been correlated with the initiation of the

apoptotic cascade.[12][13] Fluorescent C16-Ceramide can be used to study the localization

and accumulation of ceramide during apoptosis and to investigate its role in mitochondrial-

dependent pathways.[12]

Studying Lipid Rafts and Membrane Domains
Ceramides play a crucial role in the organization of membrane microdomains known as lipid

rafts.[2][6] These platforms are enriched in sphingolipids and cholesterol and are involved in

cellular signaling. Generation of ceramide can lead to the coalescence of smaller rafts into

larger signaling platforms.[6] Fluorescent C16-Ceramide analogs can be employed to visualize

these ceramide-rich domains and study their dynamics.[1][6]

Quantitative Data Summary
The following tables summarize key quantitative data for the use of fluorescently-labeled C16-
Ceramide in microscopy.

Table 1: Common Fluorophores for C16-Ceramide Labeling
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Fluorophore Excitation (nm) Emission (nm) Key Characteristics

NBD ~460 ~535

Environmentally

sensitive, less

photostable.[4]

BODIPY FL ~505 ~515

High quantum yield,

more photostable than

NBD.[4][17] Can

exhibit a

concentration-

dependent spectral

shift from green to

red.[10][17]

BODIPY TR ~589 ~617
Red-emitting

fluorophore.

TMR ~555 ~580
Red-emitting

fluorophore.[18]

COUPY ~561 ~570-635
Far-red emitting, large

Stokes shifts.[5]

Table 2: Typical Experimental Parameters
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Application Cell Type
Probe
Concentration

Incubation
Time

Temperature

Golgi Staining

(Live Cells)

Various adherent

cells
5 µM 30 min

4°C (loading),

then 37°C

(chase)

Golgi Staining

(Fixed Cells)

Various adherent

cells
5 µM 30 min 4°C

Apoptosis

Induction

Jurkat, Prostate

Cancer Cells

Varies (often

endogenous

increase is

studied)

2+ hours 37°C

Lipid Raft

Visualization

Model

Membranes

(GUVs)

Varies Varies
Room

Temperature

Experimental Protocols
Protocol for Staining the Golgi Apparatus in Live Cells
This protocol is adapted from established methods for labeling the Golgi apparatus using

BODIPY-labeled ceramides.[11]

Materials:

BODIPY-labeled C16-Ceramide

DMSO

Defatted Bovine Serum Albumin (BSA)

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

Complete cell culture medium

Sterile coverslips
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Adherent cells grown on coverslips

Procedure:

Preparation of Stock and Staining Solutions:

Prepare a 1 mM stock solution of BODIPY-labeled C16-Ceramide in DMSO.

To prepare the staining solution, add 3.4 mg of defatted BSA to 10 mL of HBSS/HEPES.

Add 50 µL of the 1 mM ceramide stock solution to the BSA/buffer solution to obtain a final

concentration of 5 µM ceramide / 5 µM BSA.

Cell Staining:

Grow cells to the desired confluency on sterile coverslips in a petri dish.

Aspirate the culture medium from the coverslip.

Rinse the cells with HBSS/HEPES.

Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.

Rinse the cells several times with ice-cold HBSS/HEPES.

Back-Exchange (Washing):

To remove ceramide from the plasma membrane and enhance the Golgi signal, perform a

back-exchange.

Prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES.

Wash the cells with this solution four times for 30 minutes each at room temperature.[11]

Incubation and Imaging:

Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for an additional

30 minutes.[11]
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Rinse the cells with fresh medium.

Mount the coverslip on a slide with a drop of fresh medium or imaging buffer.

Observe the cells using a fluorescence microscope with the appropriate filter set for the

chosen fluorophore.

Protocol for Staining the Golgi Apparatus in Fixed Cells
This protocol allows for the visualization of the Golgi apparatus in cells that have been fixed

prior to labeling.[11]

Materials:

BODIPY-labeled C16-Ceramide

DMSO

Defatted Bovine Serum Albumin (BSA)

Phosphate-Buffered Saline (PBS)

4% Formaldehyde in PBS

Mounting medium

Procedure:

Cell Fixation:

Fix cells grown on coverslips with 4% formaldehyde in PBS for 5 minutes at 4°C.[11]

Wash the fixed cells twice with PBS for 5 minutes each.

Staining:

Prepare a 5 µM ceramide/BSA staining solution in PBS as described in the live-cell

protocol.
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Incubate the fixed cells with the staining solution for 30 minutes at 4°C.

Back-Exchange (Washing):

Wash the cells with a solution of 0.34 mg/mL defatted BSA in PBS four times for 30

minutes each at room temperature.[11]

Rinse the cells twice with PBS.

Mounting and Imaging:

Mount the coverslip onto a microscope slide using a suitable mounting medium.

Image the cells using a fluorescence microscope with the appropriate filter set.

Visualizations
Signaling Pathway: C16-Ceramide in Apoptosis
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Caption: C16-Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow: Live-Cell Golgi Staining
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Caption: Workflow for fluorescently labeling the Golgi in live cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

3. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

4. documents.thermofisher.com [documents.thermofisher.com]

5. diposit.ub.edu [diposit.ub.edu]

6. researchgate.net [researchgate.net]

7. pubs.acs.org [pubs.acs.org]

8. A vital stain for the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed
cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and
electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

10. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells:
accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid
precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

11. lumiprobe.com [lumiprobe.com]

12. Mass spectrometric identification of increased C16 ceramide levels during apoptosis -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil
apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. pnas.org [pnas.org]

16. researchgate.net [researchgate.net]

17. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane
microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b043515?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acs.langmuir.8b03176
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233321/
https://pubmed.ncbi.nlm.nih.gov/22854569/
https://documents.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2Fmp01154.pdf
https://diposit.ub.edu/dspace/bitstream/2445/197148/1/729643.pdf
https://www.researchgate.net/publication/362239035_Inimitable_Impacts_of_Ceramides_on_Lipid_Rafts_Formed_in_Artificial_and_Natural_Cell_Membranes
https://pubs.acs.org/doi/10.1021/acs.joc.2c02019
https://pubmed.ncbi.nlm.nih.gov/2581316/
https://pubmed.ncbi.nlm.nih.gov/2478562/
https://pubmed.ncbi.nlm.nih.gov/2478562/
https://pubmed.ncbi.nlm.nih.gov/2478562/
https://pubmed.ncbi.nlm.nih.gov/2045412/
https://pubmed.ncbi.nlm.nih.gov/2045412/
https://pubmed.ncbi.nlm.nih.gov/2045412/
https://www.lumiprobe.com/protocols/golgi-apparatus-labeling-with-ceramides
https://pubmed.ncbi.nlm.nih.gov/10521441/
https://pubmed.ncbi.nlm.nih.gov/10521441/
https://pubmed.ncbi.nlm.nih.gov/17329567/
https://pubmed.ncbi.nlm.nih.gov/17329567/
https://pubmed.ncbi.nlm.nih.gov/16563140/
https://pubmed.ncbi.nlm.nih.gov/16563140/
https://www.pnas.org/doi/10.1073/pnas.1804266115
https://www.researchgate.net/publication/6476193_De_novo_C16-_and_C24-ceramide_generation_contributes_to_spontaneous_neutrophil_apoptosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3922293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3922293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. docs.aatbio.com [docs.aatbio.com]

To cite this document: BenchChem. [Application Notes and Protocols for Fluorescently-
Labeled C16-Ceramide in Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043515#using-fluorescently-labeled-c16-ceramide-
for-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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